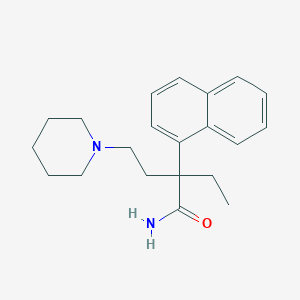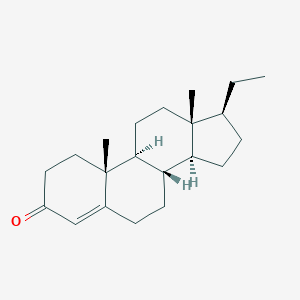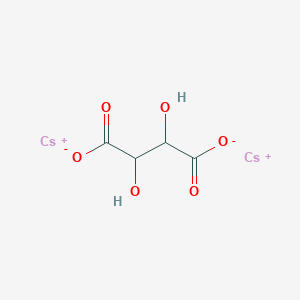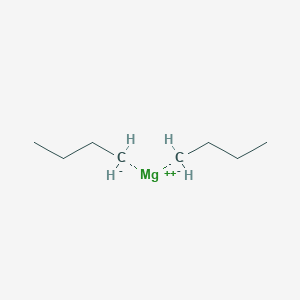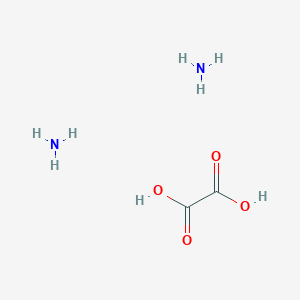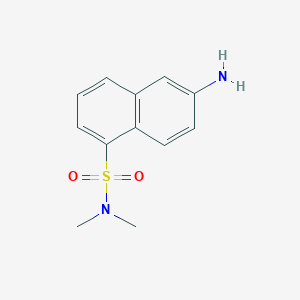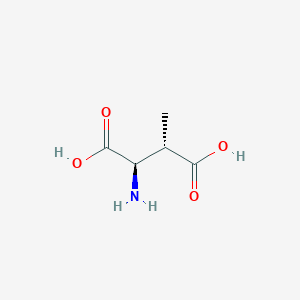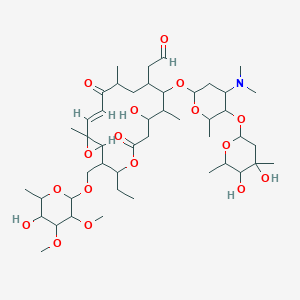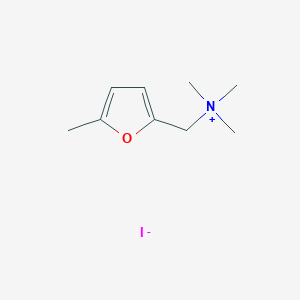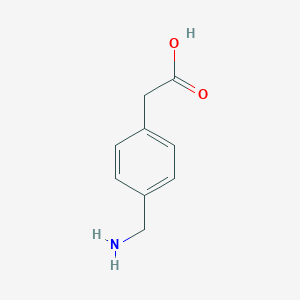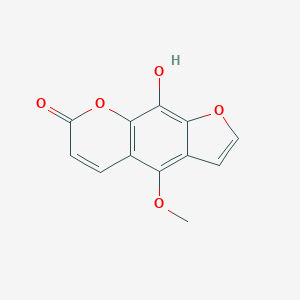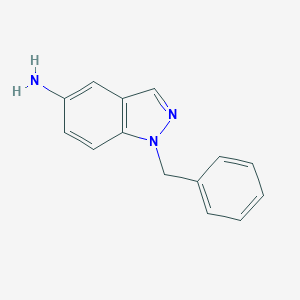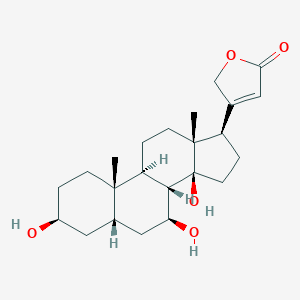
7-beta-Hydroxydigitoxigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-beta-Hydroxydigitoxigenin is a cardiac glycoside, which is a class of compounds that have been used for centuries to treat heart failure and arrhythmias. This compound has been found to have potent effects on the heart, including increasing contractility and slowing the heart rate. In recent years, there has been a growing interest in the use of 7-beta-Hydroxydigitoxigenin in scientific research, due to its potential as a tool for studying the mechanisms of cardiac function.
Mécanisme D'action
The mechanism of action of 7-beta-Hydroxydigitoxigenin is complex and involves several different pathways. One of the primary mechanisms of action is the inhibition of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cardiac cells. By inhibiting this pump, 7-beta-Hydroxydigitoxigenin can increase the intracellular concentration of calcium, which in turn leads to an increase in contractility. Additionally, this compound has been found to have effects on other ion channels in the heart, including the L-type calcium channel and the potassium channel.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-beta-Hydroxydigitoxigenin are primarily related to its effects on cardiac function. This compound has been found to increase the force of contraction of cardiac muscle cells, which can lead to an increase in cardiac output. Additionally, it has been found to slow the heart rate, which can be beneficial in certain cases of arrhythmia. However, 7-beta-Hydroxydigitoxigenin can also have negative effects on cardiac function, particularly if used at high doses. These effects can include arrhythmias, as well as an increase in the risk of sudden cardiac death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-beta-Hydroxydigitoxigenin in lab experiments has several advantages, including its potent effects on cardiac function and its ability to provide insights into the mechanisms of cardiac glycosides. Additionally, this compound is relatively easy to obtain and can be synthesized in the lab. However, there are also several limitations to the use of 7-beta-Hydroxydigitoxigenin in lab experiments. One of the primary limitations is its potential for toxicity, particularly if used at high doses. Additionally, this compound can be difficult to work with due to its complex synthesis and its tendency to degrade over time.
Orientations Futures
There are several future directions for research on 7-beta-Hydroxydigitoxigenin. One potential area of research is the development of new cardiac glycosides that have improved efficacy and fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 7-beta-Hydroxydigitoxigenin, particularly in relation to its effects on ion channels in the heart. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of heart failure and arrhythmias.
Méthodes De Synthèse
The synthesis of 7-beta-Hydroxydigitoxigenin is a complex process that involves several steps. The starting material for the synthesis is digitoxigenin, which is a steroid molecule that is found in certain plants. The first step in the synthesis involves the conversion of digitoxigenin to a more reactive intermediate, which can then be used to form the final product. This intermediate is then treated with a series of reagents to produce 7-beta-Hydroxydigitoxigenin.
Applications De Recherche Scientifique
7-beta-Hydroxydigitoxigenin has been used in a variety of scientific research applications, particularly in studies of cardiac function. One of the primary uses of this compound is in the study of the mechanisms of cardiac contractility. It has been found to increase the force of contraction of cardiac muscle cells, which can help researchers to better understand the underlying mechanisms of heart function. Additionally, 7-beta-Hydroxydigitoxigenin has been used in studies of the effects of cardiac glycosides on ion channels in the heart, which can provide valuable insights into the mechanisms of arrhythmias.
Propriétés
Numéro CAS |
1173-21-3 |
|---|---|
Nom du produit |
7-beta-Hydroxydigitoxigenin |
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-15(24)10-14(21)11-18(25)20-17(21)4-7-22(2)16(5-8-23(20,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18-,20-,21-,22+,23-/m0/s1 |
Clé InChI |
JDQWKADNJIUBND-ANHVKYHNSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
SMILES canonique |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Synonymes |
3β,7β,14-Trihydroxy-5β-card-20(22)-enolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



